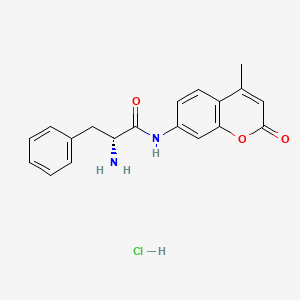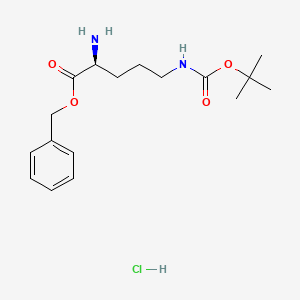amino}propanoic acid CAS No. 1202814-94-5](/img/structure/B6309263.png)
3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
作用机制
Target of Action
The compound contains atert-butyloxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during synthesis, and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which involves the formation and breaking of amide bonds . The use of Boc-protected amino acids can prevent unwanted reactions in selective or multistep organic synthesis .
Pharmacokinetics
The boc group can affect the compound’s bioavailability by protecting the amine group during synthesis and can be removed later to release the active compound .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the compound’s stability and efficacy can be affected by temperature, solvent used, and presence of other reactive groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.
Major Products Formed
Deprotection: The major product formed is the free amine, which can then be further functionalized.
Substitution: The major products are typically amides or peptides, depending on the specific reactants used.
科学研究应用
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
相似化合物的比较
Similar Compounds
- 3-{(Tert-butoxy)carbonylamino}propanoic acid
- 3-{(Tert-butoxy)carbonylamino}butanoic acid
- 3-{(Tert-butoxy)carbonylamino}benzoic acid
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a hexyl chain and a propanoic acid moiety. This structure provides distinct reactivity and stability compared to other BOC-protected amino acids. The hexyl chain offers hydrophobic properties, which can be advantageous in certain synthetic and biological applications.
属性
IUPAC Name |
3-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-10-15(11-9-12(16)17)13(18)19-14(2,3)4/h5-11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHOTITPQFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoicacid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)
amino}propanoic acid](/img/structure/B6309248.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309257.png)
![3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
